molecular formula C17H12BrN3O3 B11703277 5-(4-Bromophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone

5-(4-Bromophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone

Cat. No.: B11703277
M. Wt: 386.2 g/mol
InChI Key: MLIAGQPVEVYXHG-YBFXNURJSA-N
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Description

5-(4-Bromophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone typically involves the condensation reaction between 5-(4-bromophenyl)-2-furaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of 5-(4-bromophenyl)-2-furaldehyde (4-aminophenyl)hydrazone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone has several scientific research applications:

Properties

Molecular Formula

C17H12BrN3O3

Molecular Weight

386.2 g/mol

IUPAC Name

N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-4-nitroaniline

InChI

InChI=1S/C17H12BrN3O3/c18-13-3-1-12(2-4-13)17-10-9-16(24-17)11-19-20-14-5-7-15(8-6-14)21(22)23/h1-11,20H/b19-11+

InChI Key

MLIAGQPVEVYXHG-YBFXNURJSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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